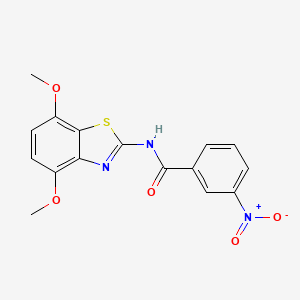

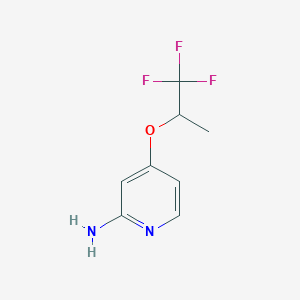

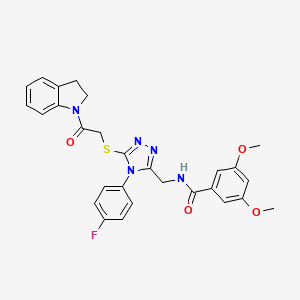

![molecular formula C10H13N5S B2666641 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 1281001-92-0](/img/structure/B2666641.png)

4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the formation of pyrazol-3-one substrates . The yield of the synthesis process is around 62% . The NMR data provides further insights into the structure of the compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This structure is an isostere of purines, making it a versatile drug-like fragment . The compound also bears a phenyl group at N-1 and p-C6H4 at C-6 .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against TRKA . It has shown acceptable activity with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .科学的研究の応用

CDK2 Inhibitor in Cancer Treatment

The compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules which have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment as it targets tumor cells selectively .

Cytotoxic Activity

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential use in the treatment of breast and colon cancers . It also showed moderate activity against HepG-2, a liver cancer cell line .

Adenosine Receptor Antagonist

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs, have been identified as a general class of adenosine receptor antagonists . Adenosine receptors play a key role in various physiological processes, and their antagonists have potential therapeutic applications in conditions like Parkinson’s disease, Alzheimer’s disease, pain, and inflammation .

Anti-tubercular Activity

1,2,3-Triazoles, a class of compounds related to pyrazolo[3,4-d]pyrimidines, have been reported to possess anti-tubercular activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might also have potential applications in the treatment of tuberculosis .

Anti-HIV Activity

1,2,3-Triazoles have also been reported to possess anti-HIV activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of HIV .

Antifungal and Antibacterial Activities

1,2,3-Triazoles have been reported to possess antifungal and antibacterial activities . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of fungal and bacterial infections .

作用機序

特性

IUPAC Name |

4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOYDSQUJDELEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

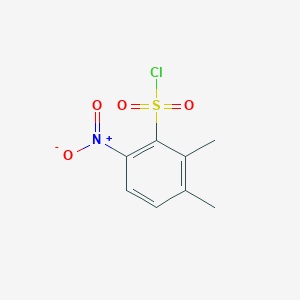

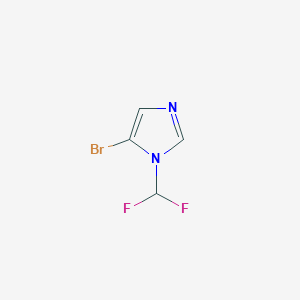

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)

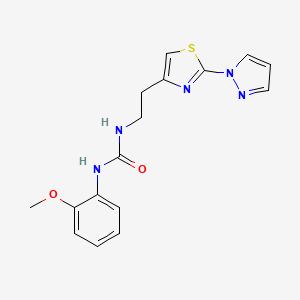

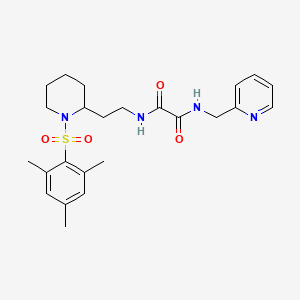

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

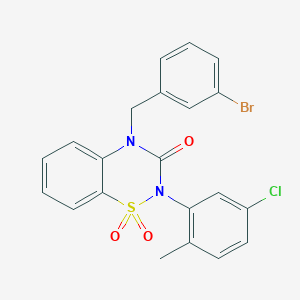

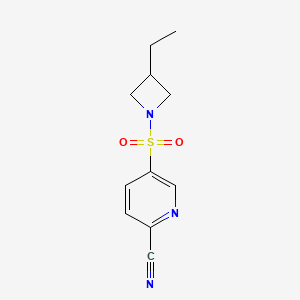

![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)